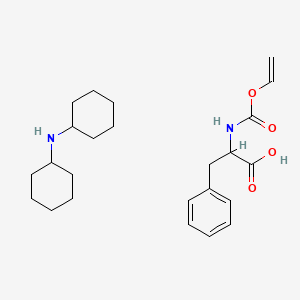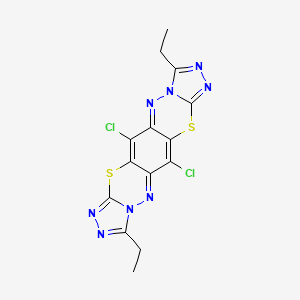
4H-Pyrrolo(2,3-g)isoquinolin-4-one, 3-ethyl-1,4a,5,6,7,8,8a,9-octahydro-2-methyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrrolo(2,3-g)isoquinolin-4-one, 3-ethyl-1,4a,5,6,7,8,8a,9-octahydro-2-methyl-, trans- is a complex organic compound with a unique structure that combines elements of pyrrole and isoquinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives typically involves the annulation of the pyrrole ring to the isoquinoline moiety. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . Another approach involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, selectively targeting the C1=O carbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and various aldehydes and acetone for condensation reactions . The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives involves their interaction with specific molecular targets. For example, some derivatives inhibit blood coagulation factors Xa and XIa by binding to their active sites . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: These derivatives have been studied for their antileishmanial activity.
4H-Pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds have shown anticoagulant activity and are structurally similar.
Uniqueness
4H-Pyrrolo(2,3-g)isoquinolin-4-one derivatives are unique due to their specific structural features, which combine elements of pyrrole and isoquinoline.
Propiedades
Número CAS |
87255-35-4 |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(4aS,8aS)-3-ethyl-2-methyl-1,4a,5,6,7,8,8a,9-octahydropyrrolo[2,3-g]isoquinolin-4-one |
InChI |
InChI=1S/C14H20N2O/c1-3-10-8(2)16-12-6-9-4-5-15-7-11(9)14(17)13(10)12/h9,11,15-16H,3-7H2,1-2H3/t9-,11+/m0/s1 |
Clave InChI |
OIPARUNOKIPYON-GXSJLCMTSA-N |
SMILES isomérico |
CCC1=C(NC2=C1C(=O)[C@@H]3CNCC[C@H]3C2)C |
SMILES canónico |
CCC1=C(NC2=C1C(=O)C3CNCCC3C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


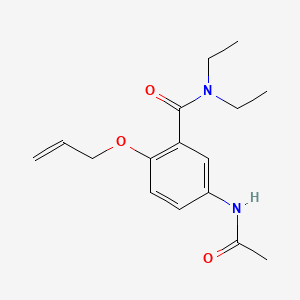
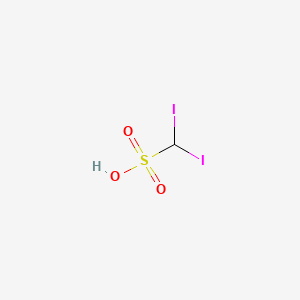
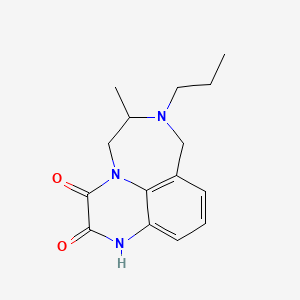
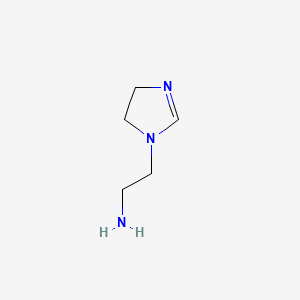

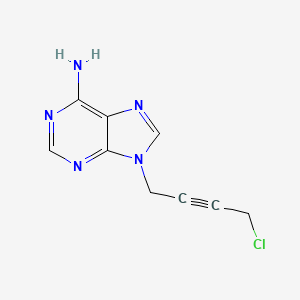
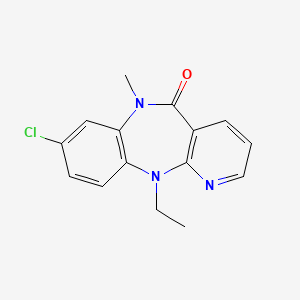
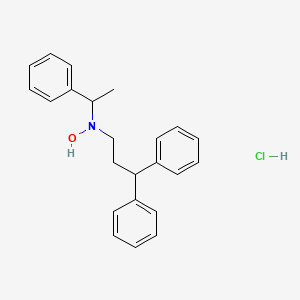
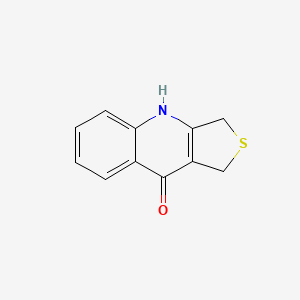


![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)
